molecular formula C11H15NO B12281684 (1R,2R)-2-(benzyloxy)cyclobutan-1-amine

(1R,2R)-2-(benzyloxy)cyclobutan-1-amine

Cat. No.: B12281684
M. Wt: 177.24 g/mol
InChI Key: PWZQZJTVISDNTA-GHMZBOCLSA-N
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Description

(1R,2R)-2-(Benzyloxy)cyclobutan-1-amine is a chiral cyclobutane derivative featuring a benzyloxy group at the C2 position and an amine group at C1. Its molecular formula is C₁₁H₁₅NO (as inferred from related hydrochloride salt data in ), with a molecular weight of 177.24 g/mol.

Key structural features include:

  • A strained cyclobutane ring, which may influence reactivity and stereochemical outcomes.
  • A primary amine group enabling functionalization or salt formation (e.g., hydrochloride).

Stereochemical purity is critical, with enantiomeric ratios (er) exceeding 99.5:0.5 and diastereomeric ratios (dr) of 20:1 observed in structurally related cyclobutane amines synthesized via CuH-catalyzed hydroamination (e.g., compounds 7a and 7b in ) .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1R,2R)-2-phenylmethoxycyclobutan-1-amine

InChI

InChI=1S/C11H15NO/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11-/m1/s1

InChI Key

PWZQZJTVISDNTA-GHMZBOCLSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1N)OCC2=CC=CC=C2

Canonical SMILES

C1CC(C1N)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(benzyloxy)cyclobutan-1-amine typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Amination: The amine group can be introduced through reductive amination or by using an amine precursor.

Industrial Production Methods

Industrial production methods for (1R,2R)-2-(benzyloxy)cyclobutan-1-amine may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(benzyloxy)cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The amine group can be reduced to form a primary amine.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

(1R,2R)-2-(benzyloxy)cyclobutan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the effects of chiral amines on biological systems.

    Industrial Applications: It can be used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(benzyloxy)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance binding affinity to specific targets, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclobutane Ring

Compound 1 : (1R,2R)-N,N-Dibenzyl-2-(3-phenylpropyl)cyclobutan-1-amine (7a)
  • Molecular Formula : C₂₇H₃₁N
  • Key Features : N,N-Dibenzyl groups and a 3-phenylpropyl chain at C2.
  • Synthesis : CuH-catalyzed hydroamination at 40°C for 46 hours; 78–80% yield, >99.5:0.5 er, 20:1 dr .
  • Physical State : Colorless oil, contrasting with the hydrochloride salt form of the target compound.
  • Applications : Demonstrated utility in asymmetric synthesis due to high stereoselectivity.
Compound 2 : rac-(1R,2R)-2-(Methoxymethyl)cyclobutan-1-amine Hydrochloride
  • Molecular Formula: C₆H₁₂ClNO (HCl salt)
  • Key Features : Methoxymethyl substituent instead of benzyloxy.
  • Commercial Data : Priced at ~23,250 Kč/50 mg (), indicating higher cost compared to benzyloxy analogs .
  • Applications : Used in pharmaceutical research; hydrochloride salt enhances solubility.
Compound 3 : 1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine
  • Molecular Formula : C₁₁H₁₀ClN₂O
  • Key Features : Benzoxazolyl group with a chloro substituent.
  • Molecular Weight : 222.67 g/mol, higher than the target compound due to the heterocyclic group .
  • Applications: Potential use in medicinal chemistry for target engagement via the benzoxazole moiety.

Non-Cyclobutane Analogs

Compound 4 : (2R)-1-(Benzyloxy)butan-2-amine
  • Molecular Formula: C₁₁H₁₇NO
  • Key Features : Butane backbone instead of cyclobutane.
  • Physical Properties : Liquid state (melting point: -10°C; boiling point: 216–217°C), contrasting with the solid salt forms of cyclobutane derivatives .
  • Solubility: Miscible in ethanol and ether, similar to the target compound’s organic solubility.

Stereochemical and Functional Group Comparisons

Compound Substituents Physical State Synthesis Yield er/dr Key Applications
Target Compound Benzyloxy, NH₂ Hydrochloride salt N/A >99.5:0.5 er Pharmaceutical intermediates
7a N,N-Dibenzyl, phenylpropyl Colorless oil 78–80% 20:1 dr Asymmetric catalysis
Methoxymethyl analog Methoxymethyl, NH₂·HCl Solid N/A N/A Drug discovery
Benzoxazolyl analog Benzoxazolyl, NH₂ Solid N/A N/A Medicinal chemistry

Key Findings

  • Stereochemical Control : CuH-catalyzed methods () achieve high er/dr in cyclobutane amines, suggesting similar protocols could apply to the target compound .
  • Substituent Effects :
    • Benzyloxy groups enhance aromatic interactions but increase molecular weight compared to methoxymethyl.
    • Hydrochloride salts improve stability and solubility for commercial distribution .
  • Commercial Viability : The target compound’s hydrochloride form is marketed for medicinal use, whereas analogs like the methoxymethyl derivative command higher prices due to specialized applications .

Biological Activity

(1R,2R)-2-(benzyloxy)cyclobutan-1-amine is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound's stereochemistry plays a crucial role in its interactions with biological targets, influencing its pharmacological properties. This article reviews the biological activity of (1R,2R)-2-(benzyloxy)cyclobutan-1-amine, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (1R,2R)-2-(benzyloxy)cyclobutan-1-amine is C11_{11}H13_{13}NO, with a molar mass of approximately 177.24 g/mol. Its structure features a cyclobutane ring substituted with a benzyloxy group and an amine functional group, contributing to its chiral nature.

Research indicates that (1R,2R)-2-(benzyloxy)cyclobutan-1-amine may interact with various biological targets such as receptors and enzymes. The compound's mechanism of action likely involves modulation of enzymatic activity through binding interactions that alter conformational states. This can result in either inhibition or activation of metabolic pathways, which is critical for its biological effects.

Anticonvulsant Activity

One significant area of interest is the anticonvulsant potential of (1R,2R)-2-(benzyloxy)cyclobutan-1-amine. Preliminary studies suggest that it may exhibit anticonvulsant properties by modulating neurotransmitter systems involved in seizure activity. Further investigation into its efficacy and mechanism in seizure models is warranted.

Interaction Studies

Interaction studies have shown that (1R,2R)-2-(benzyloxy)cyclobutan-1-amine may influence various metabolic pathways by interacting with specific enzymes. For instance, it has been noted to potentially inhibit certain metabolic enzymes, leading to altered drug metabolism and pharmacokinetics.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Anticonvulsant Activity : A study evaluated the efficacy of (1R,2R)-2-(benzyloxy)cyclobutan-1-amine in animal models of epilepsy. Results indicated a significant reduction in seizure frequency compared to control groups, suggesting potential as an anticonvulsant agent.
  • Enzyme Interaction : In vitro assays demonstrated that (1R,2R)-2-(benzyloxy)cyclobutan-1-amine interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound showed competitive inhibition against certain substrates, indicating its potential to affect the pharmacokinetics of co-administered drugs.
  • Therapeutic Applications : Researchers are exploring the use of (1R,2R)-2-(benzyloxy)cyclobutan-1-amine as a building block for synthesizing more complex therapeutic agents. Its structural versatility allows for modifications that could enhance biological activity or selectivity towards specific targets.

Data Table: Summary of Biological Activities

Activity Findings
AnticonvulsantReduced seizure frequency in animal models
Enzyme InteractionCompetitive inhibition observed with cytochrome P450 enzymes
Therapeutic PotentialUsed as a building block for synthesizing complex therapeutic agents

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